molecular formula C15H13BrClNOS B5208529 N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide

N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide

Cat. No. B5208529
M. Wt: 370.7 g/mol
InChI Key: WMWVRKKGQJNISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BCTC and is a potent and selective antagonist of the TRPA1 ion channel.

Mechanism of Action

BCTC acts as a selective antagonist of the TRPA1 ion channel, which is a non-selective cation channel that is activated by various stimuli such as cold, mechanical pressure, and chemical irritants. BCTC binds to the channel and blocks its activation, thereby preventing the influx of calcium ions into the cell. This results in the inhibition of various physiological processes that are mediated by the TRPA1 ion channel.
Biochemical and Physiological Effects:
BCTC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the TRPA1 ion channel-mediated calcium influx in various cell types, including sensory neurons, airway smooth muscle cells, and endothelial cells. This results in the inhibition of various physiological processes such as nociception, inflammation, and respiratory function. BCTC has also been shown to have anti-inflammatory effects in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

BCTC has several advantages for lab experiments. It is a potent and selective antagonist of the TRPA1 ion channel, making it a useful tool for studying the role of this ion channel in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations to using BCTC in lab experiments. It has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results. Additionally, the effects of BCTC may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on BCTC. One area of research is to further elucidate the molecular mechanism of BCTC's action on the TRPA1 ion channel. This may involve studying the binding site of BCTC on the channel and the conformational changes induced by BCTC binding.
Another area of research is to explore the potential therapeutic applications of BCTC. BCTC has been shown to have anti-inflammatory effects in various animal models of inflammation, which may have implications for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
Conclusion:
In conclusion, BCTC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is primarily used as a tool compound to study the TRPA1 ion channel and has been shown to have various biochemical and physiological effects. While there are some limitations to using BCTC in lab experiments, it remains a useful tool for studying the role of the TRPA1 ion channel in various physiological processes. There are also several future directions for research on BCTC, including further elucidating its mechanism of action and exploring its potential therapeutic applications.

Synthesis Methods

The synthesis of BCTC involves the reaction of 2-chlorobenzyl mercaptan with 4-bromobenzoyl chloride in the presence of a base. This reaction results in the formation of N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide. The purity of the compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

BCTC has been extensively studied for its potential applications in various fields of scientific research. It is primarily used as a tool compound to study the TRPA1 ion channel, which is involved in various physiological processes such as nociception, inflammation, and respiratory function. BCTC has been shown to selectively inhibit the TRPA1 ion channel, making it a useful tool for studying the role of this ion channel in various physiological processes.

properties

IUPAC Name

N-(4-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNOS/c16-12-5-7-13(8-6-12)18-15(19)10-20-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWVRKKGQJNISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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